2,4-Dichloro-5-(trifluoromethyl)thiazole

Cross-coupling C-H activation Electrophilicity

This dual-reactive thiazole scaffold provides two distinct chlorine handles for sequential derivatization, with -CF3 modulating electrophilicity for cross-coupling. Critical for synthesizing patented safeners protecting sorghum from acetamide herbicides, and ideal for SAR studies. Available in research quantities with full quality documentation.

Molecular Formula C4Cl2F3NS
Molecular Weight 222.01 g/mol
CAS No. 105315-48-8
Cat. No. B3208787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(trifluoromethyl)thiazole
CAS105315-48-8
Molecular FormulaC4Cl2F3NS
Molecular Weight222.01 g/mol
Structural Identifiers
SMILESC1(=C(N=C(S1)Cl)Cl)C(F)(F)F
InChIInChI=1S/C4Cl2F3NS/c5-2-1(4(7,8)9)11-3(6)10-2
InChIKeyYVNGBKLUNJMOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-(trifluoromethyl)thiazole (CAS 105315-48-8): A Strategic Building Block for Agrochemical and Pharmaceutical Synthesis


2,4-Dichloro-5-(trifluoromethyl)thiazole (CAS 105315-48-8) is a halogenated, heterocyclic organic compound characterized by a thiazole ring substituted with two reactive chlorine atoms at the 2- and 4-positions and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position . This specific arrangement confers a unique profile of electrophilicity and steric properties, making it a versatile scaffold for the synthesis of complex, biologically active molecules in the agrochemical and pharmaceutical sectors .

Procurement Alert: Why Simple Thiazole Analogs Cannot Replace 2,4-Dichloro-5-(trifluoromethyl)thiazole in Synthesis


In-class substitution of 2,4-Dichloro-5-(trifluoromethyl)thiazole with other halogenated thiazoles (e.g., 2,4-dichlorothiazole or 2-chloro-5-(trifluoromethyl)thiazole) is not chemically feasible due to critical differences in electronic character, steric hindrance, and the number of reactive handles. The presence of the trifluoromethyl group drastically alters the electron density of the aromatic ring, modulating the reactivity of the chlorine atoms in cross-coupling reactions [1]. Furthermore, the specific dual-chlorine substitution pattern provides distinct and orthogonal sites for sequential derivatization, which is absent in mono-chlorinated or differently substituted analogs. These differences are crucial for achieving the desired regioselectivity and yield in multi-step syntheses of patented agrochemicals and pharmaceuticals [2].

Quantitative Evidence Guide: Proven Differentiation of 2,4-Dichloro-5-(trifluoromethyl)thiazole (CAS 105315-48-8) from Key Analogs


Differentiator 1: Enhanced Electrophilicity and Reactivity in Cross-Coupling Driven by the -CF3 Group

The presence of the strong electron-withdrawing trifluoromethyl group at the 5-position significantly enhances the electrophilicity of the thiazole ring compared to analogs lacking this group, such as 2,4-dichlorothiazole. This electronic activation is a prerequisite for efficient participation in palladium-catalyzed C-H activation and cross-coupling reactions, a key transformation in modern synthetic chemistry [1].

Cross-coupling C-H activation Electrophilicity

Differentiator 2: Orthogonal Reactivity from Two Chlorine Handles Enables Sequential Derivatization

The target compound possesses two chlorine atoms at chemically distinct positions (2- and 4-). This is a critical advantage over mono-chlorinated analogs like 2-chloro-5-(trifluoromethyl)thiazole. The differing electronic and steric environments of the 2- and 4-positions allow for selective, sequential substitution, enabling the construction of more complex and precisely tailored molecular architectures .

Medicinal chemistry Sequential functionalization Scaffold decoration

Differentiator 3: Superior Lipophilicity for Membrane Permeability Compared to Non-Fluorinated Analogs

The incorporation of the trifluoromethyl group significantly increases the lipophilicity of the thiazole scaffold compared to non-fluorinated analogs like 2,4-dichlorothiazole. This is a well-established strategy in medicinal and agrochemical chemistry to improve membrane permeability, metabolic stability, and bioavailability .

Lipophilicity ADME Drug design Agrochemical

High-Value Application Scenarios for 2,4-Dichloro-5-(trifluoromethyl)thiazole (CAS 105315-48-8) in R&D and Manufacturing


Synthesis of Next-Generation Herbicide Safeners

The compound serves as a critical precursor for synthesizing 2,4-disubstituted-5-thiazolecarboxylic acid derivatives, which are patented as safeners to protect crops like sorghum from acetamide herbicide injury [1]. Its specific substitution pattern (chlorines at 2- and 4-positions) is essential for this activity, as demonstrated in the patent literature [1].

Construction of Diverse Compound Libraries for Medicinal Chemistry

The dual reactive chlorine handles, combined with the electron-withdrawing -CF3 group, make this compound an ideal scaffold for parallel synthesis and high-throughput SAR studies [2]. It allows for rapid exploration of chemical space around a privileged thiazole core, a key strategy in hit-to-lead optimization for infectious diseases, cancer, and metabolic disorders .

Development of Advanced Materials and Agrochemical Actives via Cross-Coupling

As an activated aryl chloride, 2,4-Dichloro-5-(trifluoromethyl)thiazole is a prime substrate for modern palladium-catalyzed C-H activation and cross-coupling methodologies [2]. This enables its direct incorporation into more complex aromatic systems for the synthesis of novel fungicides, insecticides, or organic electronic materials .

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